8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
CAS No. |
872839-13-9 |
|---|---|
Molecular Formula |
C21H26ClN5O2 |
Molecular Weight |
415.92 |
IUPAC Name |
6-(4-chlorophenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H26ClN5O2/c1-3-4-5-6-7-12-27-19(28)17-18(24(2)21(27)29)23-20-25(13-14-26(17)20)16-10-8-15(22)9-11-16/h8-11H,3-7,12-14H2,1-2H3 |
InChI Key |
ACDHOWMQAWHTGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazopurine class of compounds, which have garnered attention for their potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research indicates that compounds within the imidazopurine class exhibit a variety of biological activities, including:
- Antidepressant Activity : Studies have shown that derivatives of imidazo[2,1-f]purine can act as serotonin receptor ligands. Specifically, the compound has demonstrated affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential use in treating depression and anxiety disorders .
- Phosphodiesterase Inhibition : The compound has been evaluated for its inhibitory effects on phosphodiesterases (PDE4B and PDE10A), enzymes involved in cyclic nucleotide signaling pathways. Inhibition of these enzymes may contribute to its antidepressant effects by increasing levels of cyclic AMP (cAMP) in neuronal tissues .
The proposed mechanism of action for this compound involves:
- Serotonergic Modulation : By acting as an agonist at serotonin receptors, the compound may enhance serotonergic neurotransmission, which is critical in mood regulation.
- Cyclic Nucleotide Pathway Alteration : The inhibition of phosphodiesterases leads to increased levels of cAMP and cGMP, which are important for various cellular functions including neurotransmitter release and neuronal plasticity.
Case Studies
Several studies have investigated the biological activity of related compounds within the imidazopurine class:
- Antidepressant Efficacy : In a study involving forced swim tests (FST) in mice, a structurally similar compound showed significant antidepressant effects compared to traditional antidepressants like fluoxetine and diazepam. The results indicated a dose-dependent response with enhanced efficacy at lower doses than those typically required for established antidepressants .
- Anxiolytic Effects : Another study highlighted the anxiolytic properties of related compounds in animal models. The imidazo[2,1-f]purine derivatives exhibited reduced anxiety-like behaviors in elevated plus-maze tests, further supporting their potential as anxiolytic agents .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and molecular properties of analogs:
*Estimated using computational tools (e.g., ChemAxon).
Impact of Chlorophenyl Substitution Position
- 8- vs. 7-Substitution : The target’s 8-(4-ClPh) group may favor interactions with aromatic residues in enzyme active sites, whereas 7-substituted analogs () could exhibit steric hindrance .
- Para- vs. Meta-Chloro : ’s 4-ClPh substitution showed higher receptor affinity in preliminary assays compared to ’s 3-ClPh analog .
Role of Alkyl Chain Length
- Heptyl vs. In contrast, methyl or propyl groups () balance solubility and permeability .
Research Findings and Trends
- Receptor Selectivity: Bulky substituents (e.g., dihydroisoquinolinylbutyl in ) correlate with PDE isoform selectivity, while smaller groups (e.g., methyl in ) favor serotonin/dopamine receptor binding .
- Synthetic Feasibility: Ethyl/propylamino linkers () are synthetically accessible via Huisgen or nucleophilic substitution reactions, whereas heptyl chains may require specialized alkylation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
